[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-fluorobenzenesulfonate
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Overview
Description
[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-fluorobenzenesulfonate: is a complex organic compound that features a combination of dichlorobenzoyl, fluoropiperidinyl, and fluorobenzenesulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-fluorobenzenesulfonate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of 3,4-Dichlorobenzoyl Chloride: This can be achieved by reacting 3,4-dichlorobenzoic acid with thionyl chloride under reflux conditions.
Synthesis of 4-Fluoro-4-piperidinyl Methanol: This intermediate can be prepared by fluorination of piperidine followed by reduction.
Coupling Reaction: The final step involves coupling the 3,4-dichlorobenzoyl chloride with 4-fluoro-4-piperidinyl methanol in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of concentrated sulfuric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology and Medicine:
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biochemical Research: Used as a probe to study biochemical pathways and interactions.
Industry:
Chemical Manufacturing: Utilized in the synthesis of other complex organic molecules.
Polymer Science: Potential use in the development of specialty polymers with unique properties.
Mechanism of Action
The mechanism of action of [1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-fluorobenzenesulfonate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
- [1-(3,4-Dichlorobenzoyl)-4-piperidinyl]methyl 4-fluorobenzenesulfonate
- [1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl benzenesulfonate
Uniqueness:
- The presence of both dichlorobenzoyl and fluorobenzenesulfonate groups in the same molecule provides unique chemical properties.
- The fluorine atoms enhance the compound’s stability and reactivity compared to similar compounds without fluorine.
This detailed article provides a comprehensive overview of [1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-fluorobenzenesulfonate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[1-(3,4-dichlorobenzoyl)-4-fluoropiperidin-4-yl]methyl 4-fluorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2F2NO4S/c20-16-6-1-13(11-17(16)21)18(25)24-9-7-19(23,8-10-24)12-28-29(26,27)15-4-2-14(22)3-5-15/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHILIWJEKQWZIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(COS(=O)(=O)C2=CC=C(C=C2)F)F)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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